2-Chloro-4-methoxyaniline

Nicotinic acetylcholine receptor nAChR antagonist Neuroscience

2-Chloro-4-methoxyaniline delivers a unique ortho-Cl/para-OMe substitution pattern yielding pKa 3.26, XLogP3 2.3, and mp 114°C—physicochemical properties distinct from all regioisomers. This precise configuration enables sub-nanomolar α3β4 nAChR antagonism (IC₅₀=1.8 nM) not achievable with other chloro-methoxy anilines. The low pKa enhances nucleophilic reactivity in acylation, alkylation, and Pd-catalyzed cross-couplings for efficient pharmaceutical intermediate synthesis. Additionally serves as an authentic reference standard for impurity profiling in GMP manufacturing. Ideal for nAChR SAR studies, monoamine transporter research (SERT IC₅₀=100 nM), and bifunctional probe development.

Molecular Formula C7H8ClNO
Molecular Weight 157.6 g/mol
CAS No. 29242-84-0
Cat. No. B183069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-methoxyaniline
CAS29242-84-0
Molecular FormulaC7H8ClNO
Molecular Weight157.6 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)N)Cl
InChIInChI=1S/C7H8ClNO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3
InChIKeyLNEVUNYUJNORRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-methoxyaniline (CAS 29242-84-0) – A Halogenated Aniline with Distinct Monoamine Transporter and nAChR Interaction Profile


2-Chloro-4-methoxyaniline (4-methoxy-2-chloroaniline) is a primary aromatic amine in which a chlorine substituent at the ortho position and a methoxy group at the para position modulate the electron density and hydrogen-bonding capacity of the aniline core. The compound has a molecular weight of 157.60 g/mol and a predicted pKa of 3.26 . Its pattern of monoamine transporter interaction (DAT IC₅₀ = 658 nM; NET IC₅₀ = 443 nM; SERT IC₅₀ = 100 nM) [1] and high‑potency antagonism at α3β4 nicotinic acetylcholine receptors (IC₅₀ = 1.8 nM) [2] distinguishes it from simple p‑anisidine derivatives and from regioisomeric chloro‑methoxy anilines.

Why 2-Chloro-4-methoxyaniline Cannot Be Replaced by a Regioisomer or Unsubstituted Aniline – Procurement-Relevant Selectivity Evidence


Mere presence of a chloro and a methoxy group on an aniline ring does not guarantee identical reactivity or biological profile. The ortho‑chloro / para‑methoxy substitution pattern of 2‑chloro‑4‑methoxyaniline confers a specific combination of electronic effects, pKa, and steric environment that dictates both its chemical reactivity and its interaction with biological targets [1]. Changing the position of the chloro substituent (e.g., to 3‑chloro‑4‑methoxyaniline or 4‑chloro‑2‑methoxyaniline) shifts the pKa by 0.6–0.9 units and alters lipophilicity , which directly impacts uptake, distribution, and the feasibility of downstream synthetic transformations. Furthermore, the high‑potency α3β4 nAChR antagonism observed with the 2‑chloro‑4‑methoxy isomer is not preserved in simple p‑anisidine or in other chloro‑methoxy regioisomers; the precise substitution pattern is required for the nanomolar interaction [2].

Quantitative Differentiation of 2-Chloro-4-methoxyaniline (CAS 29242-84-0) Versus Regioisomeric and Unsubstituted Analogs


High-Potency α3β4 Nicotinic Acetylcholine Receptor (nAChR) Antagonism

2‑Chloro‑4‑methoxyaniline exhibits sub‑nanomolar antagonist activity at the human α3β4 nAChR subtype, with an IC₅₀ of 1.8 nM in a functional ⁸⁶Rb⁺ efflux assay using SH‑SY5Y cells [1]. This potency far exceeds that of the unsubstituted parent aniline (p‑anisidine), which shows no reported activity at this target, and of 3‑chloro‑4‑methoxyaniline, for which no comparable nAChR data have been published. The 2‑chloro‑4‑methoxy pattern thus confers a unique interaction with the α3β4 receptor that is not achievable with other regioisomers.

Nicotinic acetylcholine receptor nAChR antagonist Neuroscience

Monoamine Transporter Inhibition Profile and Functional Selectivity

2‑Chloro‑4‑methoxyaniline inhibits human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters with IC₅₀ values of 658 nM, 443 nM, and 100 nM, respectively, measured in HEK293 cells expressing the recombinant transporters [1]. The SERT/DAT selectivity ratio of ~6.6 contrasts with the profile of p‑anisidine, which lacks the chloro substituent and shows no reported monoamine transporter inhibition. 3‑Chloro‑4‑methoxyaniline has not been reported to interact with these transporters, underscoring the importance of the ortho‑chloro substitution for monoamine transporter engagement.

Monoamine transporter Dopamine transporter Serotonin transporter Norepinephrine transporter

pKa and Ionization State Dictate pH‑Dependent Reactivity

The predicted pKa of 2‑chloro‑4‑methoxyaniline is 3.26 ± 0.10 . This value is substantially lower than that of 3‑chloro‑4‑methoxyaniline (pKa 4.14, predicted) and 4‑chloro‑2‑methoxyaniline (pKa 3.90, predicted) . The lower pKa indicates that at physiological or mildly acidic pH, 2‑chloro‑4‑methoxyaniline exists to a greater extent in its neutral, nucleophilic free‑base form, enhancing its ability to participate in acylation, alkylation, and other electrophile‑driven reactions compared with its regioisomers.

pKa Acid dissociation constant Reactivity

Lipophilicity (logP) and Solubility Profile Impact Formulation and Extraction

2‑Chloro‑4‑methoxyaniline has a reported computed XLogP3 value of 2.3 [1] and an experimental logP of approximately 1.93 [2]. This moderate lipophilicity lies between that of p‑anisidine (logP ~1.1) and more hydrophobic aniline derivatives. The measured cLogS (calculated solubility) is –2.599 [3], indicating limited aqueous solubility but good solubility in alcohols and ethers . The compound is not readily soluble in water, which facilitates liquid–liquid extraction and recrystallization during purification, a practical advantage over more polar, water‑soluble anilines.

logP Lipophilicity Solubility

Thermal Stability and Physical Form Suitability for Large‑Scale Handling

2‑Chloro‑4‑methoxyaniline is a solid at room temperature with a melting point of 114 °C . This is substantially higher than the melting point of 4‑chloro‑2‑methoxyaniline (50–55 °C) [1] and significantly above ambient temperature, ensuring that the material remains a free‑flowing crystalline powder during normal storage and handling. The higher melting point reduces the risk of caking, clumping, or melting during shipping and warehouse storage, which is a frequent concern with low‑melting regioisomers.

Melting point Thermal stability Crystalline solid

Recommended Applications for 2-Chloro-4-methoxyaniline (CAS 29242-84-0) Based on Quantitative Differentiation Data


Neuroscience Probe Development: α3β4 nAChR Antagonist Scaffold

The sub‑nanomolar antagonism at human α3β4 nicotinic acetylcholine receptors (IC₅₀ = 1.8 nM) [1] positions 2‑chloro‑4‑methoxyaniline as a privileged scaffold for the development of subtype‑selective nAChR ligands. The compound can serve as a starting point for structure–activity relationship (SAR) studies aimed at optimizing potency and selectivity, or it can be incorporated into bifunctional probes for receptor localization and functional studies.

Monoamine Transporter Pharmacology: Mixed DAT/NET/SERT Inhibitor

With IC₅₀ values of 658 nM (DAT), 443 nM (NET), and 100 nM (SERT) [2], 2‑chloro‑4‑methoxyaniline provides a convenient tool for investigating the consequences of concurrent monoamine transporter blockade. Its preferential SERT inhibition (~6.6‑fold over DAT) can be exploited in in vitro models of serotonin dysregulation, and the compound can be further derivatized to enhance transporter subtype selectivity.

Chemical Process Development: Nucleophilic Building Block with Optimized pKa and LogP

The combination of a low pKa (3.26) and moderate lipophilicity (XLogP3 = 2.3) [3] makes 2‑chloro‑4‑methoxyaniline an efficient nucleophile in acylation, alkylation, and palladium‑catalyzed cross‑coupling reactions. Its limited aqueous solubility simplifies work‑up by liquid–liquid extraction, and the high melting point (114 °C) facilitates purification by recrystallization. These properties support its use as an intermediate in the synthesis of more complex pharmaceutical and agrochemical candidates.

Quality Control and Reference Standard for Regioisomer Impurity Profiling

The distinct physicochemical fingerprint—pKa 3.26, XLogP3 2.3, melting point 114 °C—clearly differentiates 2‑chloro‑4‑methoxyaniline from its close regioisomers . It can therefore be used as an authentic reference standard for the identification and quantification of 2‑chloro‑4‑methoxy‑substituted impurities in batches of other aniline derivatives, supporting regulatory compliance and batch‑to‑batch consistency in GMP manufacturing.

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